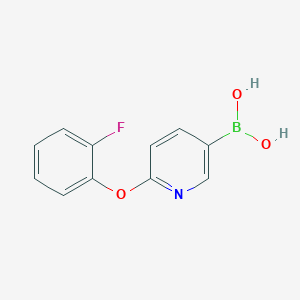
(6-(2-氟苯氧基)吡啶-3-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H9BFNO3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 2-fluorophenoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
科学研究应用
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the development of novel therapeutic agents, especially in the treatment of cancer and inflammatory diseases.
Industry: Applied in the production of advanced materials, such as liquid crystals and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridinylboronic acid with 2-fluorophenol under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux in a suitable solvent like toluene or dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or alcohol.
Substitution: The fluorine atom on the phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or alcohols.
Substitution: Substituted phenoxy derivatives.
作用机制
The mechanism of action of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is primarily related to its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of the fluorophenoxy group enhances the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
- 3-Fluorophenylboronic acid
- 6-Fluoro-3-pyridinylboronic acid
- 2-Fluoro-3-pyridineboronic acid
Comparison: (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is unique due to the presence of both a fluorophenoxy group and a pyridinylboronic acid moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced stability and versatility, particularly in cross-coupling reactions.
生物活性
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies.
Structural Overview
The compound features a pyridine ring substituted at the 3-position with a boronic acid group and at the 6-position with a 2-fluorophenoxy group . Its molecular formula is C11H9BFN1O3. The presence of the boronic acid moiety allows for various chemical transformations, while the fluorinated phenoxy group may enhance interactions with biological targets due to its unique electronic properties.
Enzyme Inhibition
Boronic acids are known for their ability to act as transition state analogs for enzymes, particularly those involved in hydrolysis reactions. This characteristic has led to their development as proteasome inhibitors and other enzyme inhibitors. The specific interactions of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid with target enzymes remain to be fully elucidated but are expected to be significant due to its structural features.
Table 1: Biological Activities of Boronic Acid Derivatives
Applications in Drug Discovery
The unique properties of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid make it a valuable building block in the synthesis of novel therapeutic agents. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the creation of complex organic molecules that can target various diseases. The strategic placement of the fluorine atom may influence binding affinity and selectivity towards biological targets, enhancing its potential as a drug candidate.
属性
CAS 编号 |
1105663-76-0 |
|---|---|
分子式 |
C17H18BF2NO3 |
分子量 |
333.1 g/mol |
IUPAC 名称 |
2-(2,4-difluorophenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H18BF2NO3/c1-16(2)17(3,4)24-18(23-16)11-5-8-15(21-10-11)22-14-7-6-12(19)9-13(14)20/h5-10H,1-4H3 |
InChI 键 |
XZPOHTCLAPXBLV-UHFFFAOYSA-N |
SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















